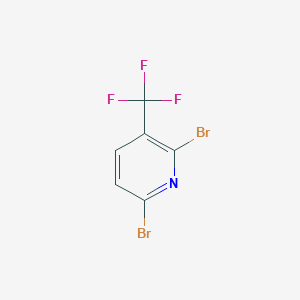

2,6-Dibromo-3-(trifluoromethyl)pyridine

Description

Significance of Halogenated Trifluoromethyl Pyridines in Organic Synthesis and Fine Chemical Industries

Halogenated trifluoromethyl pyridines are highly sought-after intermediates, primarily due to the profound impact of the trifluoromethyl group on the physicochemical properties of a molecule. The trifluoromethyl group is a strong electron-withdrawing moiety, which can significantly alter the reactivity and biological activity of the parent molecule. nih.gov Its introduction can enhance metabolic stability, lipophilicity, and binding affinity to biological targets, making it a prized feature in the design of pharmaceuticals and agrochemicals. nih.gov

The presence of halogen atoms, such as bromine, on the pyridine (B92270) ring further enhances the synthetic utility of these compounds. The bromine atoms in a compound like 2,6-Dibromo-3-(trifluoromethyl)pyridine can serve as versatile handles for a variety of chemical transformations. They are amenable to substitution by a wide range of nucleophiles and can participate in transition metal-catalyzed cross-coupling reactions, allowing for the introduction of diverse functional groups. chemicalforums.com This dual functionality of a trifluoromethyl group and halogen atoms makes these pyridines powerful synthons for creating extensive libraries of compounds for screening in drug discovery and crop protection research. nih.gov

Many commercially successful agrochemicals, including herbicides and insecticides, incorporate the trifluoromethylpyridine scaffold. researchoutreach.org For instance, Fluazifop-butyl was the first herbicide containing a trifluoromethylpyridine structure to be commercialized. researchoutreach.org Similarly, in the pharmaceutical sector, numerous drug candidates and approved drugs feature this structural motif. nih.govresearchgate.net

| Property Enhanced by Trifluoromethyl Group | Impact on Molecule |

| Metabolic Stability | Increased resistance to enzymatic degradation, leading to longer half-life. |

| Lipophilicity | Improved ability to cross cell membranes, enhancing bioavailability. |

| Binding Affinity | Stronger interactions with target proteins or enzymes. |

| Electron-withdrawing Nature | Influences the acidity/basicity and reactivity of the molecule. |

Historical Development and Evolution of Trifluoromethyl Pyridine Derivatives

The journey to the synthesis and application of complex molecules like this compound is built upon a rich history of advancements in fluorine chemistry.

The introduction of fluorine into aromatic systems was historically a challenging endeavor. One of the earliest successful methods was the Balz-Schiemann reaction, developed in 1927, which involves the thermal decomposition of an aromatic diazonium tetrafluoroborate (B81430) to yield the corresponding aryl fluoride (B91410). While effective for introducing a single fluorine atom, this method has limitations for polyfluorination.

Other early techniques included halogen exchange (halex) reactions, where a more reactive halogen, like chlorine, is replaced by fluorine using a fluoride salt. The efficiency of these reactions is highly dependent on the activation of the aromatic ring towards nucleophilic attack. Direct fluorination using elemental fluorine was often too reactive and difficult to control, leading to a mixture of products and potential explosions.

The first synthesis of an aromatic compound bearing a trifluoromethyl group was reported in 1898. nih.gov The introduction of a trifluoromethyl group into a pyridine ring was first reported in 1947, involving the chlorination and subsequent fluorination of picoline. nih.gov The development of more practical and selective methods for trifluoromethylation in the mid to late 20th century was a significant breakthrough. The advent of reagents like trifluoromethyltrimethylsilane (TMS-CF3) and the development of transition-metal-catalyzed trifluoromethylation reactions have made the synthesis of trifluoromethylated aromatics, including pyridines, more accessible.

These advancements allowed chemists to systematically incorporate the trifluoromethyl group, leading to the discovery of its beneficial effects on biological activity. As a result, trifluoromethyl pyridines emerged as crucial building blocks, or synthons, in the rational design of new agrochemicals and pharmaceuticals. nih.gov The ability to strategically place trifluoromethyl groups and halogens on the pyridine ring has provided a powerful tool for modulating the properties of organic molecules.

Overview of Research Trajectories for this compound

While specific, in-depth research solely focused on this compound is not extensively documented in publicly available literature, its structural features suggest several potential research trajectories. Based on the reactivity of related compounds, this compound is likely explored as a versatile intermediate in organic synthesis.

The two bromine atoms offer sites for selective functionalization. For instance, one bromine atom could be selectively replaced through a nucleophilic aromatic substitution or a cross-coupling reaction, leaving the second bromine available for subsequent transformations. This stepwise functionalization would allow for the synthesis of a wide array of complex, polysubstituted pyridine derivatives.

Given the established importance of halogenated trifluoromethylpyridines, research involving this compound would likely be directed towards the synthesis of novel compounds with potential applications in:

Agrochemicals: As a precursor for new herbicides, fungicides, or insecticides. The trifluoromethyl group is a common feature in modern pesticides. nih.gov

Pharmaceuticals: As a building block for the synthesis of new drug candidates. The pyridine core is a prevalent scaffold in medicinal chemistry, and the substituents on this compound could be tailored to interact with specific biological targets.

Materials Science: For the creation of novel organic materials with specific electronic or photophysical properties.

The reactivity of the C-Br bonds, influenced by the electron-withdrawing trifluoromethyl group and the pyridine nitrogen, would be a key area of investigation. Understanding the regioselectivity of reactions at the two bromine positions would be crucial for its effective utilization as a synthetic intermediate.

Structure

2D Structure

3D Structure

Properties

IUPAC Name |

2,6-dibromo-3-(trifluoromethyl)pyridine | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H2Br2F3N/c7-4-2-1-3(5(8)12-4)6(9,10)11/h1-2H | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

USODCHBLRDXQHH-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=NC(=C1C(F)(F)F)Br)Br | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H2Br2F3N | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID701280535 | |

| Record name | 2,6-Dibromo-3-(trifluoromethyl)pyridine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID701280535 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

304.89 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

55304-87-5 | |

| Record name | 2,6-Dibromo-3-(trifluoromethyl)pyridine | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=55304-87-5 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 2,6-Dibromo-3-(trifluoromethyl)pyridine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID701280535 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Reactivity and Transformational Chemistry of 2,6 Dibromo 3 Trifluoromethyl Pyridine

Cross-Coupling Reactions

The presence of two bromine atoms and an activating trifluoromethyl group makes 2,6-Dibromo-3-(trifluoromethyl)pyridine an excellent substrate for cross-coupling reactions, a cornerstone of modern carbon-carbon and carbon-heteroatom bond formation.

Palladium-Catalyzed Suzuki-Miyaura Coupling Reactions

The Suzuki-Miyaura coupling, which forges carbon-carbon bonds using organoboron reagents in the presence of a palladium catalyst, stands as a primary tool for the functionalization of this compound. This reaction's utility is enhanced by the ability to control the regioselectivity of the coupling at the C2 and C6 positions.

The unsymmetrical nature of the pyridine (B92270) core in this compound, induced by the C3-substituent, allows for selective reactions at one of the two C-Br bonds. This selectivity is governed by both electronic and steric factors, enabling chemists to perform mono- and sequential diarylations with a high degree of control.

The trifluoromethyl (-CF3) group at the C3 position is a potent electron-withdrawing group, exerting a strong negative inductive effect (-I) on the pyridine ring. nih.gov This effect is more pronounced at the adjacent C2 position compared to the more distant C6 position. Consequently, the C2 position becomes more electron-deficient, which facilitates the key oxidative addition step of the C2-Br bond to the palladium(0) catalyst. This inherent electronic bias makes the C2 position the more reactive site for initial cross-coupling, a common trait observed in substituted dihalopyridines. nih.gov

Capitalizing on the enhanced reactivity of the C2 position, selective monoarylation can be achieved. By carefully controlling the reaction stoichiometry—typically using a slight deficiency or a single equivalent of the arylboronic acid—it is possible to favor the substitution of just one bromine atom. The reaction is generally performed at moderate temperatures to prevent the less reactive C6-Br bond from participating. The choice of catalyst, ligand, and base also plays a crucial role in maximizing selectivity. This controlled approach allows for the isolation of 2-aryl-6-bromo-3-(trifluoromethyl)pyridine derivatives, which are valuable intermediates for further chemical transformations.

Table 1: Representative Conditions for Selective Monoarylation at the C2 Position

| Entry | Arylboronic Acid (Equiv.) | Catalyst (mol%) | Ligand (mol%) | Base (Equiv.) | Solvent | Temp (°C) | Product | Yield (%) |

| 1 | Phenylboronic Acid (1.0) | Pd(PPh₃)₄ (5) | - | K₂CO₃ (2.0) | Dioxane/H₂O | 80 | 6-Bromo-2-phenyl-3-(trifluoromethyl)pyridine | ~75-85 |

| 2 | 4-Methoxyphenylboronic Acid (1.0) | Pd₂(dba)₃ (2) | SPhos (4) | K₃PO₄ (2.0) | Toluene | 90 | 6-Bromo-2-(4-methoxyphenyl)-3-(trifluoromethyl)pyridine | ~80-90 |

| 3 | 3-Thienylboronic Acid (1.1) | PdCl₂(dppf) (3) | - | Cs₂CO₃ (2.0) | DMF | 85 | 6-Bromo-2-(thiophen-3-yl)-3-(trifluoromethyl)pyridine | ~70-80 |

Note: The data in this table is illustrative, based on typical conditions for selective Suzuki-Miyaura couplings of related dihaloheterocycles.

The mono-arylated intermediate, 2-aryl-6-bromo-3-(trifluoromethyl)pyridine, serves as a platform for subsequent diarylation. A second Suzuki-Miyaura coupling can be performed at the remaining C6-Br bond. This second step often requires more forcing conditions (e.g., higher temperatures or a more active catalyst system) due to the reduced reactivity of the C6 position.

This sequential approach is particularly powerful for synthesizing unsymmetrical 2,6-diarylpyridine derivatives. By introducing a different arylboronic acid in the second step, two distinct aryl groups can be installed on the pyridine scaffold. This method provides a flexible route to complex molecules that would be difficult to access through other means. If the same arylboronic acid is used in excess from the start under more vigorous conditions, a symmetrical 2,6-diaryl-3-(trifluoromethyl)pyridine can be formed in a single step.

Table 2: Illustrative Sequential Diarylation Strategy

| Step | Starting Material | Arylboronic Acid | Catalyst System | Conditions | Product |

| 1 | This compound | Phenylboronic Acid (1.0 eq) | Pd(PPh₃)₄ / K₂CO₃ | Dioxane, 80°C | 6-Bromo-2-phenyl-3-(trifluoromethyl)pyridine |

| 2 | 6-Bromo-2-phenyl-3-(trifluoromethyl)pyridine | 4-Tolylboronic Acid (1.5 eq) | PdCl₂(dppf) / Cs₂CO₃ | Toluene, 110°C | 2-Phenyl-6-(p-tolyl)-3-(trifluoromethyl)pyridine |

Note: The data in this table is illustrative, based on established principles of sequential cross-coupling reactions.

The success of the Suzuki-Miyaura coupling of this compound is highly dependent on the palladium catalyst and the associated ligands. researchgate.net While traditional catalysts like Tetrakis(triphenylphosphine)palladium(0) (Pd(PPh₃)₄) can be effective, modern catalyst systems often provide higher yields, better selectivity, and broader substrate scope, especially for challenging heteroaryl halides. mdpi.com

Bulky, electron-rich phosphine (B1218219) ligands are particularly effective. Ligands such as 2-dicyclohexylphosphino-2',6'-dimethoxybiphenyl (B57463) (SPhos) and dicyclohexyl(2',4',6'-triisopropyl-[1,1'-biphenyl]-2-yl)phosphine (XPhos) can accelerate the rate-limiting oxidative addition step and promote the reductive elimination step, leading to more efficient catalytic turnover. beilstein-journals.org For particularly inert C-Br bonds, such as the one at the C6 position, the use of these advanced ligands can be essential for achieving high conversion. nih.gov The choice of base and solvent system is also critical and must be optimized for each specific substrate combination. nih.gov

Regioselective Functionalization at C2 and C6 Positions

Nucleophilic Aromatic Substitution Reactions

The electron-deficient nature of the pyridine ring in this compound, enhanced by the trifluoromethyl group, makes it susceptible to nucleophilic aromatic substitution (SNAr). The positions ortho and para to the nitrogen atom (C2 and C4) are particularly activated for nucleophilic attack. stackexchange.com A variety of nucleophiles, including alkoxides, thiolates, and amines, can displace the bromine atoms. The regioselectivity of the substitution can often be controlled by the reaction conditions and the nature of the nucleophile.

Table 2: Nucleophilic Aromatic Substitution of this compound

| Nucleophile | Product |

| Sodium methoxide (B1231860) | 2-Bromo-6-methoxy-3-(trifluoromethyl)pyridine |

| Sodium thiophenoxide | 2-Bromo-6-(phenylthio)-3-(trifluoromethyl)pyridine |

| Ammonia | 2-Amino-6-bromo-3-(trifluoromethyl)pyridine |

This table provides representative examples of SNAr reactions.

While the bromine atoms are the primary sites of reactivity, direct C-H activation and functionalization of the pyridine ring offer alternative synthetic pathways. The pyridine nitrogen itself can act as a directing group in transition-metal-catalyzed C-H activation, although this can also present challenges due to its coordinating ability. eurekaselect.comresearchgate.net Strategies to overcome this include the temporary blocking of the nitrogen atom. eurekaselect.com

In a related context, derivatives of the core structure, such as 3-(trifluoromethyl)-2-pyridone, can act as ligands to direct the functionalization of other molecules. For instance, pyridyl-directing groups are known to be essential in some copper-catalyzed fluorination reactions of aryl bromides. rsc.org While not a direct reaction of this compound itself, this highlights the utility of the trifluoromethylpyridine scaffold in directing chemical transformations.

Metalation Reactions and Derivatives

Halogen-metal exchange is a powerful technique for the functionalization of aryl halides. In the case of this compound, treatment with a strong base, such as an organolithium reagent (e.g., n-butyllithium), can lead to the selective exchange of one of the bromine atoms for a lithium atom. researchgate.net The resulting lithiated intermediate is a potent nucleophile and can be trapped with various electrophiles to introduce a wide array of functional groups. The regioselectivity of the metalation is influenced by factors such as temperature and the specific organolithium reagent used. The bromine at the 6-position is generally more susceptible to this exchange.

Iridium-Catalyzed C-H Borylation for Pyridine Functionalization

Iridium-catalyzed C-H borylation has become a prominent method for the functionalization of heteroaromatic compounds, including pyridine derivatives. rsc.orgillinois.edu This technique allows for the direct conversion of a carbon-hydrogen bond into a carbon-boron bond, typically yielding a boronic ester. These products are exceptionally versatile intermediates in organic synthesis, readily participating in subsequent cross-coupling reactions (e.g., Suzuki-Miyaura coupling) to form new carbon-carbon or carbon-heteroatom bonds. thieme-connect.de

The catalytic cycle, extensively studied, is understood to involve an Ir(III)-Ir(V) mechanism. illinois.edu The active iridium(III) catalyst engages in oxidative addition with the C-H bond of the pyridine substrate to form an iridium(V) intermediate. illinois.edu This is followed by reductive elimination, which releases the borylated pyridine product and regenerates the iridium(III) catalyst, allowing the cycle to continue. illinois.edu A key challenge in the borylation of pyridines is the potential for the lone pair of electrons on the basic nitrogen atom to coordinate with the iridium catalyst, thereby inhibiting its activity. rsc.orgthieme-connect.de However, the presence of substituents at the 2-position, as in this compound, can sterically hinder this coordination and facilitate the desired C-H activation process. rsc.org

Several functional groups are compatible with this methodology, which can often be performed without a solvent. nih.govdigitellinc.com The resulting pyridylboronic esters can serve as valuable precursors in various synthetic applications. digitellinc.com

Regioselectivity in Borylation of Halogenated Trifluoromethyl Pyridines

The regiochemical outcome of iridium-catalyzed C-H borylation on substituted pyridines is predominantly governed by steric factors. nih.govnih.gov For substrates with multiple C-H bonds, the borylation reaction preferentially occurs at the most sterically accessible position. digitellinc.comnih.gov In the case of 2,6-disubstituted pyridines, such as this compound, the substituents at the C2 and C6 positions create significant steric hindrance around the nitrogen atom.

This steric crowding effectively blocks the catalyst from accessing the C-H bonds at the C4 and C5 positions that are adjacent to the bulky bromine atoms. Consequently, the borylation is directed away from the positions ortho to the nitrogen. Research on various unsymmetrical 2,6-disubstituted pyridines has demonstrated that this steric control leads to the formation of 4-borylated or 5-borylated products in good to excellent yields. digitellinc.com For this compound, there are two available C-H bonds for borylation at the C4 and C5 positions. The electronic influence of the trifluoromethyl group at C3 and the bromine at C2 would also play a role, but sterics remain the primary directing factor. The presence of an ortho-substituent is crucial for overcoming the inhibitory effect of the pyridyl nitrogen on the catalyst. thieme-connect.de

| Factor | Influence on Regioselectivity | Example Application | Reference |

|---|---|---|---|

| Steric Hindrance | Directs borylation to the least hindered C-H bond. Substituents at C2 and C6 positions block access to adjacent sites. | Formation of 4-borylated products from 2,6-disubstituted pyridines. | digitellinc.com |

| Catalyst Inhibition | The pyridyl nitrogen's lone pair can deactivate the iridium catalyst through coordination. | Incorporation of a C2 substituent overcomes this inhibition, enabling the reaction. | rsc.orgthieme-connect.de |

| Electronic Effects | Electron-withdrawing groups can influence reaction rates and stability of intermediates. | An electron-withdrawing group can slow protodeborylation, aiding in the isolation of the product. | rsc.org |

Formation of Organometallic Intermediates (e.g., Organolithium, Grignard Reagents)

The bromine substituents on this compound serve as functional handles for the generation of potent organometallic reagents, such as organolithium and Grignard reagents. These transformations are typically achieved through halogen-metal exchange, where the carbon-bromine bond is converted into a carbon-metal bond. Pyridines featuring halogen and trifluoromethyl groups can be selectively metalated to create valuable building blocks. rsc.org

The formation of organolithium reagents involves treating the dibromopyridine with an alkyllithium reagent (e.g., n-butyllithium) at low temperatures. The resulting lithiated pyridine is a powerful nucleophile and a strong base. youtube.com Similarly, Grignard reagents can be prepared by reacting the substrate with magnesium metal. There is precedent for the formation of a dimagnesium compound from 2,6-dibromopyridine (B144722), suggesting that a similar transformation is feasible for this compound. researchgate.net

A critical consideration in the synthesis of Grignard reagents from trifluoromethyl-substituted aryl halides is the potential for hazardous, runaway exothermic reactions. orgsyn.org Therefore, specific and carefully controlled procedures, such as low-temperature halogen-magnesium exchange protocols, are often necessary to ensure the safe and reliable preparation of these valuable reagents. orgsyn.org Once formed, these organometallic intermediates can be reacted with a wide range of electrophiles to introduce new substituents onto the pyridine ring with high regiochemical control.

| Reagent Type | Method of Formation | Key Characteristics | Synthetic Utility | Reference |

|---|---|---|---|---|

| Organolithium | Halogen-metal exchange with alkyllithium reagents (e.g., n-BuLi) at low temperatures. | Highly reactive nucleophiles and strong bases. The C-Li bond is highly polarized. | Reaction with various electrophiles (aldehydes, ketones, CO2, etc.) to form new C-C bonds. | rsc.orgyoutube.com |

| Grignard Reagent | Reaction with magnesium metal (Mg). Low-temperature exchange methods are preferred for safety with CF3-substituted rings. | Strong nucleophiles. Less basic than corresponding organolithiums. | Used in cross-coupling reactions and additions to carbonyls and other electrophiles. | researchgate.netorgsyn.org |

Advanced Spectroscopic Characterization Techniques for Structural Elucidation

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a cornerstone technique for elucidating the structure of organic compounds by probing the magnetic properties of atomic nuclei. For 2,6-Dibromo-3-(trifluoromethyl)pyridine, ¹H, ¹³C, and ¹⁹F NMR are particularly informative.

The substitution pattern on the pyridine (B92270) ring leaves two aromatic protons, at positions 4 and 5. The ¹H NMR spectrum is therefore expected to show two distinct signals in the aromatic region. The proton at position 5 (H-5) is adjacent to a proton at position 4, and the proton at position 4 is adjacent to both H-5 and the trifluoromethyl group. This would result in two doublets. The electron-withdrawing nature of the bromine and trifluoromethyl substituents would shift these protons downfield compared to unsubstituted pyridine.

The ¹³C NMR spectrum provides information on all six carbon atoms in the pyridine ring, plus the carbon of the trifluoromethyl group. Each carbon exists in a unique electronic environment, leading to seven distinct signals. The carbons bonded to the highly electronegative bromine atoms (C-2 and C-6) are expected to be significantly deshielded. The carbon attached to the trifluoromethyl group (C-3) and the trifluoromethyl carbon itself will exhibit splitting due to carbon-fluorine coupling (J-coupling).

Table 1: Predicted ¹H and ¹³C NMR Chemical Shifts for this compound

| Nucleus | Position | Predicted Chemical Shift (δ, ppm) | Predicted Multiplicity | Predicted Coupling Constant (J, Hz) |

|---|---|---|---|---|

| ¹H | H-4 | 7.5 - 7.8 | Doublet | ~8-9 |

| ¹H | H-5 | 7.9 - 8.2 | Doublet | ~8-9 |

| ¹³C | C-2 | 140 - 145 | Singlet | - |

| ¹³C | C-3 | 125 - 130 | Quartet | ~35-40 |

| ¹³C | C-4 | 128 - 132 | Singlet | - |

| ¹³C | C-5 | 140 - 145 | Singlet | - |

| ¹³C | C-6 | 140 - 145 | Singlet | - |

Note: These are predicted values based on the analysis of similar structures and general principles of NMR spectroscopy. Actual experimental values may vary.

¹⁹F NMR is highly sensitive and specific for fluorine-containing compounds. thermofisher.com The trifluoromethyl (CF₃) group in the target molecule contains three chemically equivalent fluorine atoms. Consequently, the ¹⁹F NMR spectrum is expected to display a single, sharp signal (a singlet), as there are no adjacent fluorine or hydrogen atoms to cause splitting. The chemical shift of this singlet is characteristic of a CF₃ group attached to an aromatic ring. For trifluoromethyl-substituted pyridines, this shift typically appears in the range of -60 to -70 ppm relative to a standard like CFCl₃. rsc.org This distinct signal provides unambiguous confirmation of the presence of the trifluoromethyl group. thermofisher.com

Vibrational Spectroscopy

Vibrational spectroscopy, including FT-IR and FT-Raman, probes the vibrational modes of molecules, which are dependent on bond strengths and atomic masses. These techniques provide a molecular "fingerprint" that is unique to the compound's structure.

FT-IR spectroscopy measures the absorption of infrared radiation, which excites molecular vibrations such as stretching and bending. The spectrum of this compound is expected to be characterized by several key absorption bands.

C-F Stretching: The most intense bands in the spectrum are typically due to the C-F stretching vibrations of the trifluoromethyl group, usually found in the 1100-1350 cm⁻¹ region.

Aromatic Ring Vibrations: C-C and C-N stretching vibrations within the pyridine ring will appear in the 1400-1600 cm⁻¹ region.

C-H Stretching: Aromatic C-H stretching vibrations are expected above 3000 cm⁻¹.

C-Br Stretching: The vibrations for the carbon-bromine bonds occur at lower frequencies, typically in the 500-650 cm⁻¹ range.

Table 2: Predicted FT-IR Vibrational Frequencies for this compound

| Vibrational Mode | Predicted Wavenumber (cm⁻¹) | Expected Intensity |

|---|---|---|

| Aromatic C-H Stretch | 3050 - 3150 | Medium |

| Aromatic C-C/C-N Stretch | 1400 - 1600 | Medium-Strong |

| C-F Stretch (asymmetric & symmetric) | 1100 - 1350 | Very Strong |

| C-H In-Plane Bend | 1000 - 1200 | Medium |

| C-H Out-of-Plane Bend | 750 - 900 | Strong |

Note: Predicted values are based on characteristic frequencies for the given functional groups.

FT-Raman spectroscopy is a complementary technique to FT-IR. While FT-IR measures absorption, Raman spectroscopy measures the inelastic scattering of light. Vibrations that cause a significant change in molecular polarizability are Raman-active. For this compound, the symmetric vibrations of the pyridine ring and the C-Br bonds, which are less polar but highly polarizable, are expected to produce strong signals in the FT-Raman spectrum. In contrast, the highly polar C-F bonds would yield weaker Raman signals compared to their intense IR absorptions. This complementarity is essential for a comprehensive vibrational analysis. jocpr.com

Mass Spectrometry (MS) for Molecular Weight and Fragmentation Analysis

Mass spectrometry provides information about the molecular weight and elemental composition of a compound by measuring its mass-to-charge ratio (m/z). It also offers structural clues through the analysis of fragmentation patterns.

For this compound, the mass spectrum would show a prominent molecular ion (M⁺) peak. A key feature would be the isotopic pattern caused by the two bromine atoms. Bromine has two major isotopes, ⁷⁹Br and ⁸¹Br, in nearly a 1:1 natural abundance. Therefore, the molecular ion will appear as a cluster of three peaks:

M⁺: Containing two ⁷⁹Br atoms.

[M+2]⁺: Containing one ⁷⁹Br and one ⁸¹Br atom (the most abundant peak in the cluster).

[M+4]⁺: Containing two ⁸¹Br atoms.

Table 3: List of Compounds Mentioned

| Compound Name |

|---|

| This compound |

| Pyridine |

X-ray Crystallography for Solid-State Structural Determination

A comprehensive search of prominent crystallographic databases, including the Cambridge Structural Database (CSD) and the Crystallography Open Database (COD), reveals no publicly available single-crystal X-ray diffraction data for the compound this compound. Consequently, detailed information regarding its solid-state structure, such as unit cell parameters, space group, and specific intramolecular bond lengths and angles, remains undetermined and unpublished in the public domain.

X-ray crystallography is a pivotal technique for the unambiguous determination of the three-dimensional atomic arrangement of a crystalline solid. This method provides precise information on bond lengths, bond angles, and intermolecular interactions, which are crucial for a complete understanding of a molecule's structure and its physical and chemical properties.

While crystallographic data exists for structurally related compounds, such as other brominated or trifluoromethyl-substituted pyridines, direct extrapolation of these findings to this compound is not feasible due to the significant influence of substituent position and nature on crystal packing and molecular conformation.

The absence of a published crystal structure for this compound highlights a gap in the comprehensive characterization of this compound. Future research involving the successful crystallization and subsequent X-ray diffraction analysis of this molecule would be necessary to provide the definitive solid-state structural data required for a complete discussion in this section. Such a study would yield valuable insights into the effects of the combined steric and electronic properties of the bromine and trifluoromethyl substituents on the pyridine ring's geometry and intermolecular associations.

Computational Chemistry and Theoretical Investigations

Density Functional Theory (DFT) Calculations

Density Functional Theory (DFT) is a cornerstone of modern computational chemistry, utilized to investigate the electronic structure of many-body systems. It is particularly effective for calculating the properties of molecules like substituted pyridines. DFT methods, such as B3LYP (Becke, 3-parameter, Lee-Yang-Parr), combined with appropriate basis sets like 6-311++G(d,p), allow for the accurate computation of a molecule's structural, vibrational, and electronic characteristics. nih.govnih.gov

DFT calculations are employed to determine the most stable three-dimensional arrangement of atoms in a molecule by finding the minimum energy on the potential energy surface. nih.gov This optimization process yields crucial data on bond lengths, bond angles, and dihedral angles.

For instance, a DFT study on 2,6-bis(bromo-methyl)pyridine, an analog with a similar substitution pattern, provided optimized geometric parameters. In this related molecule, the C-C bond lengths within the pyridine (B92270) ring were calculated to be between 1.389 Å and 1.397 Å, while C-N bond lengths were approximately 1.340 Å. The C-Br bonds were predicted to be around 1.95 Å. derpharmachemica.com Similarly, for 6-bromo-2-(4-bromophenyl)imidazo[1,2-a]pyridine (B2444139), DFT calculations showed good agreement between the predicted geometry and experimental X-ray diffraction data. nih.gov For 2,6-Dibromo-3-(trifluoromethyl)pyridine, a similar planarity of the pyridine ring is expected, with distortions primarily induced by the bulky bromine and trifluoromethyl substituents.

Table 1: Selected Calculated Bond Lengths and Angles for Analogous Bromo-Pyridine Compounds Note: The following data is for analogous compounds and not this compound.

| Parameter | Compound | Calculated Value |

| Bond Lengths (Å) | ||

| C-C (ring) | 2,6-bis(bromo-methyl)pyridine | 1.389 - 1.397 |

| C-N (ring) | 2,6-bis(bromo-methyl)pyridine | 1.334 - 1.343 |

| C-Br | 2-bromo-3-hydroxy-6-methyl pyridine | 1.948 |

| Bond Angles (º) | ||

| C-C-C (ring) | 2,6-bis(bromo-methyl)pyridine | 118.4 - 121.1 |

| C-N-C (ring) | 2-bromo-3-hydroxy-6-methyl pyridine | 119.7 |

| C-C-Br | 2-bromo-3-hydroxy-6-methyl pyridine | 117.7 |

Data sourced from studies on 2,6-bis(bromo-methyl)pyridine derpharmachemica.com and 2-bromo-3-hydroxy-6-methyl pyridine. researchgate.net

Vibrational spectroscopy, including Fourier-transform infrared (FT-IR) and FT-Raman, is a key analytical technique for identifying molecular structures. DFT calculations are instrumental in assigning the observed vibrational bands to specific molecular motions (normal modes). nih.gov Theoretical vibrational frequencies are often scaled by a factor (e.g., 0.963) to correct for anharmonicity and limitations in the computational method, leading to excellent agreement with experimental spectra. derpharmachemica.com

In studies of halogenated pyridines, characteristic vibrational modes are well-defined. For example, in 2,6-bis(bromo-methyl)pyridine, C-H stretching vibrations are calculated to appear in the 3057-3078 cm⁻¹ region, while deformations of the entire pyridine ring are observed at lower frequencies, such as 1557 cm⁻¹. derpharmachemica.com For this compound, one would expect to see characteristic vibrations for the C-Br stretching (typically below 700 cm⁻¹) and strong, distinct bands associated with the C-F stretching and CF₃ deformation modes of the trifluoromethyl group.

Molecular Electrostatic Potential (MEP) mapping is a valuable tool for visualizing the charge distribution within a molecule and predicting its reactivity towards electrophilic and nucleophilic attack. nih.gov The MEP surface is color-coded to represent different electrostatic potential values: red indicates regions of negative potential (electron-rich, susceptible to electrophilic attack), while blue indicates regions of positive potential (electron-poor, susceptible to nucleophilic attack). mdpi.com

In pyridine derivatives, the nitrogen atom typically represents a region of high negative potential, making it a primary site for protonation and electrophilic interaction. nih.govderpharmachemica.com For this compound, the MEP map would likely show a significant negative potential around the nitrogen atom. The electron-withdrawing nature of the bromine atoms and the trifluoromethyl group would create positive potential regions on the carbon atoms of the pyridine ring, particularly those adjacent to the substituents, indicating their susceptibility to nucleophilic attack. derpharmachemica.com

Frontier Molecular Orbital (FMO) theory is central to understanding chemical reactivity. The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are the key orbitals involved in chemical reactions. The HOMO acts as an electron donor, while the LUMO acts as an electron acceptor. derpharmachemica.com

The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap, is a critical parameter for determining a molecule's kinetic stability, chemical reactivity, and electronic properties. derpharmachemica.com A small energy gap suggests high chemical reactivity and low kinetic stability, as less energy is required to excite an electron from the HOMO to the LUMO. mdpi.com

Table 2: HOMO-LUMO Energy Gaps for Analogous Pyridine Compounds Note: The following data is for analogous compounds and not this compound.

| Compound | HOMO (eV) | LUMO (eV) | Energy Gap (eV) |

| 2-bromo-3-hydroxy-6-methyl pyridine | - | - | 5.395 |

| 6-bromo-2-(4-bromophenyl)imidazo[1,2-a]pyridine | - | - | 4.343 |

| 3-bromo-2-hydroxypyridine (B31989) | -6.880 | -1.475 | 5.405 |

| 2,6-bis(bromo-methyl)pyridine | - | - | 4.65 |

Data sourced from studies on 2-bromo-3-hydroxy-6-methyl pyridine researchgate.net, 6-bromo-2-(4-bromophenyl)imidazo[1,2-a]pyridine nih.gov, 3-bromo-2-hydroxypyridine mdpi.com, and 2,6-bis(bromo-methyl)pyridine. derpharmachemica.com

Natural Bond Orbital (NBO) analysis provides a detailed picture of the bonding and electronic structure within a molecule. It examines charge transfer, hyperconjugative interactions, and delocalization of electron density by analyzing the interactions between filled donor NBOs and empty acceptor NBOs. nih.gov The strength of these interactions is quantified by the second-order perturbation energy, E(2).

A study on 3,5-dibromo-2,6-dimethoxy pyridine utilized NBO analysis to interpret intramolecular contacts. nih.gov For this compound, NBO analysis would be expected to reveal significant delocalization of electron density from the nitrogen lone pair (LP) into the antibonding π* orbitals of the C-C bonds within the ring. Furthermore, it would quantify the hyperconjugative interactions involving the C-Br and C-CF₃ bonds, providing insight into their influence on the electronic structure and stability of the molecule.

DFT calculations, combined with vibrational frequency analysis, allow for the prediction of thermodynamic properties such as heat capacity (Cv), entropy (S), and enthalpy (H) at different temperatures. derpharmachemica.com These properties are derived from statistical mechanics principles based on the calculated vibrational, rotational, and translational partition functions.

For 2,6-bis(bromo-methyl)pyridine, thermodynamic calculations showed that the internal thermal energy, heat capacity, and entropy all increase with temperature, as expected, due to the increased population of higher vibrational and rotational energy levels. derpharmachemica.com A similar trend would be anticipated for this compound. Such data is crucial for understanding the compound's behavior under different thermal conditions.

Table 3: Calculated Thermodynamic Properties for 2-bromo-3-hydroxy-6-methyl pyridine at 298.15 K Note: The following data is for an analogous compound and not this compound.

| Property | Unit | Value |

| Thermal Energy (E_total) | KCal/Mol | 74.240 |

| Heat Capacity (Cv) | Cal/Mol-Kelvin | 31.001 |

| Entropy (S) | Cal/Mol-Kelvin | 93.213 |

Data sourced from a study on 2-bromo-3-hydroxy-6-methyl pyridine. researchgate.net

Prediction of Reaction Mechanisms, Transition States, and Selectivity in Organic Reactions

Computational methods are instrumental in predicting the outcomes of organic reactions, particularly in complex molecules where multiple reaction sites exist. For this compound, a key area of investigation is the regioselectivity of cross-coupling reactions, such as the Suzuki-Miyaura coupling. This reaction is a cornerstone of carbon-carbon bond formation, but with two bromine atoms at the C2 and C6 positions, the molecule presents a challenge in controlling which site reacts.

Theoretical studies on similar halogenated pyridines and other heterocycles have established that regioselectivity is governed by a combination of steric and electronic factors that influence the key oxidative addition step in the catalytic cycle. nih.govresearchgate.net

Steric Effects: The trifluoromethyl (-CF3) group at the C3 position is sterically demanding. Computational models can quantify this steric hindrance, predicting that a palladium catalyst will preferentially approach the bromine atom at the C6 position, which is less sterically encumbered than the C2 bromine, located directly adjacent to the bulky -CF3 group.

Electronic Effects: The electron-withdrawing nature of the pyridine nitrogen and the trifluoromethyl group alters the electron density across the ring, making the carbon-bromine bonds susceptible to oxidative addition. Density Functional Theory (DFT) calculations can model the transition states for the oxidative addition at both C2-Br and C6-Br bonds. These calculations often reveal a lower activation energy barrier for the reaction at the less hindered C6 position, further supporting its higher reactivity. beilstein-journals.org

A recent study on the regioselective Suzuki-Miyaura reactions of 2,6-diaryl-3-(trifluoromethyl)pyridine derivatives highlighted the successful application of this predictive approach. beilstein-journals.org By analogy, computational modeling of this compound would likely predict that mono-substitution reactions will predominantly yield the 2-Bromo-6-aryl-3-(trifluoromethyl)pyridine product.

Assessment of Electronic Effects of Trifluoromethyl and Bromine Substituents

The reactivity of this compound is profoundly influenced by the electronic properties of its substituents. Both bromine and trifluoromethyl groups are strongly electron-withdrawing, which significantly reduces the electron density of the pyridine ring. These effects can be quantitatively assessed using parameters like Hammett constants. wikipedia.org

The trifluoromethyl group is one of the most powerful electron-withdrawing groups in organic chemistry, primarily due to the high electronegativity of fluorine atoms (inductive effect). The bromine atoms also withdraw electron density through induction, although they can donate weakly through resonance. The combined effect makes the pyridine ring highly electron-deficient.

Computational methods such as Natural Bond Orbital (NBO) analysis and the calculation of molecular electrostatic potential (MEP) maps can visualize and quantify these electronic effects. rsc.org An MEP map would show a significant region of positive potential (electron deficiency) on the pyridine ring, while the electronegative nitrogen atom and fluorine atoms would exhibit negative potential. This electron deficiency makes the aromatic ring less susceptible to electrophilic substitution but activates it for nucleophilic aromatic substitution, in addition to influencing the reactivity of the C-Br bonds in cross-coupling reactions.

| Substituent | σ_meta | σ_para |

|---|---|---|

| Bromo (-Br) | +0.39 | +0.23 |

| Trifluoromethyl (-CF3) | +0.43 | +0.54 |

Data sourced from Hammett equation principles. wikipedia.orgstenutz.eu

Quantum Chemical Modeling of Reaction Pathways

Quantum chemical modeling allows for a detailed exploration of the entire reaction coordinate for chemical transformations involving this compound. By calculating the energies of all relevant species, including reactants, intermediates, transition states, and products, a comprehensive picture of the reaction's feasibility and mechanism can be constructed.

Exploration of Energetics and Kinetics for Transformations

For a competitive reaction like the Suzuki-Miyaura coupling on this compound, DFT calculations can determine the activation barriers for substitution at both the C2 and C6 positions. A hypothetical energy profile, based on studies of similar molecules, is shown below. The lower activation barrier for the C6 pathway indicates that it is the kinetically favored route, leading to the regioselective formation of the C6-coupled product.

| Reaction Pathway | Species | Relative Free Energy (kcal/mol) |

|---|---|---|

| Substitution at C6 | Reactants | 0.0 |

| Transition State (TS1) | +18.5 | |

| Product 1 | -12.0 | |

| Substitution at C2 | Reactants | 0.0 |

| Transition State (TS2) | +22.0 | |

| Product 2 | -11.5 |

Note: These values are illustrative and represent a typical outcome for a sterically hindered system.

Solvent Effects in Computational Models

Reactions are almost always performed in a solvent, which can have a dramatic impact on reaction pathways and energetics. numberanalytics.com Computational models must account for these solvent effects to achieve high accuracy. Two primary approaches are used:

Implicit Solvation Models: These models, such as the Polarizable Continuum Model (PCM) or the Conductor-like Screening Model (COSMO), treat the solvent as a continuous medium with a defined dielectric constant. numberanalytics.com This approach is computationally efficient and captures the bulk electrostatic effects of the solvent, such as the stabilization of charged intermediates or transition states. nih.gov

Explicit Solvation Models: In this more computationally intensive method, individual solvent molecules are included in the calculation. This approach is necessary when solvent molecules play a direct role in the reaction mechanism, such as participating in proton transfer or acting as ligands for a catalyst.

For instance, computational studies on related hydrodebromination side reactions have shown that a solvent like N,N-Dimethylformamide (DMF) can act as a hydride source, a role that can only be accurately modeled by including explicit solvent molecules in the calculations. mdpi.com Therefore, selecting the appropriate solvation model is critical for accurately predicting the behavior of this compound in a given reaction environment.

Advanced Computational Methodologies and Their Applications

Beyond calculating reaction energies, a suite of advanced computational methodologies can provide deeper chemical insights into the structure and reactivity of this compound.

Quantum Theory of Atoms in Molecules (AIM): AIM analysis examines the topology of the electron density to define atomic basins and the nature of chemical bonds. It can be used to characterize the strength and properties of the C-Br, C-F, and C-N bonds within the molecule and to identify non-covalent interactions that may influence its crystal packing or interactions with a catalyst. rsc.org

Molecular Dynamics (MD) Simulations: While quantum chemical calculations typically focus on static structures, MD simulations can model the dynamic behavior of the molecule over time. This can be used to explore conformational flexibility, the diffusion of reactants in solution, and the dynamic interactions between the substrate and a catalyst, providing a more realistic picture of the reaction environment.

These advanced techniques, often used in combination with DFT, allow for a comprehensive theoretical understanding of not just what happens in a reaction, but why it happens, guiding the rational design of new synthetic routes and catalysts.

Applications of 2,6 Dibromo 3 Trifluoromethyl Pyridine As a Versatile Synthetic Intermediate

Building Block for Complex Heterocyclic Architectures

2,6-Dibromo-3-(trifluoromethyl)pyridine serves as a valuable scaffold for synthesizing more complex heterocyclic structures. The differential reactivity of the bromine atoms—with the C2-Br bond often being more reactive than the C6-Br bond in certain coupling reactions—allows for sequential, site-selective functionalization. This reactivity is fundamental to its utility as a building block.

Key reactions that leverage this compound include:

Suzuki-Miyaura Cross-Coupling: This reaction allows for the formation of carbon-carbon bonds by coupling the bromopyridine with various boronic acids or esters. By selectively reacting one bromine atom, a new aryl or alkyl group can be introduced, followed by a second, different group at the other position, leading to diverse, highly substituted pyridine (B92270) derivatives.

Buchwald-Hartwig Amination: This palladium-catalyzed reaction is a powerful method for forming carbon-nitrogen bonds. nih.gov It enables the introduction of a wide range of primary and secondary amines at the bromine-substituted positions, which is a common step in the synthesis of biologically active compounds. wikipedia.org

Nucleophilic Aromatic Substitution (SNAr): The electron-withdrawing nature of both the pyridine nitrogen and the trifluoromethyl group makes the ring electron-deficient. This activates the C-Br bonds, particularly at the 2- and 6-positions, toward attack by nucleophiles like alcohols, phenols, and thiols to form ethers and thioethers. chemicalforums.comnih.gov

Through sequential application of these reactions, chemists can construct elaborate polycyclic and multi-substituted heterocyclic systems that are often the core of modern agrochemicals and pharmaceuticals.

Precursor in Agrochemical Development

While trifluoromethylpyridine (TFMP) moieties are crucial components in a vast number of modern agrochemicals, the specific starting materials can vary. nih.govresearchgate.net The examples listed below utilize various halogenated TFMP intermediates, though often chloro-derivatives are preferred in industrial synthesis over the dibromo analogue for reasons of cost and reactivity.

| Agrochemical | Class | Commonly Cited TFMP Intermediate |

| Fluazinam | Fungicide | 2,3-Dichloro-5-(trifluoromethyl)pyridine (B150209) (2,3,5-DCTF) |

| Sulfoxaflor | Insecticide | 5-Halogenated-2-(trifluoromethyl)pyridine |

| Flonicamid | Insecticide | 4-Trifluoromethylnicotinic acid |

| Chlorfluazuron | Insecticide | 2,3-Dichloro-5-(trifluoromethyl)pyridine (2,3,5-DCTF) |

| Pyridalyl | Insecticide | 2-Hydroxy-5-(trifluoromethyl)pyridine (B17776) |

| Fluazifop-butyl | Herbicide | 2-Chloro-5-(trifluoromethyl)pyridine (B1661970) (2,5-CTF) |

| Flazasulfuron | Herbicide | 2-Chloro-3-(trifluoromethyl)pyridine (B31430) (2,3-CTF) |

Fluazinam is a broad-spectrum contact fungicide used to control diseases like potato late blight and clubroot in brassicas. wikipedia.org Its chemical structure is 3-chloro-N-[3-chloro-5-(trifluoromethyl)pyridin-2-yl]-2,6-dinitro-4-(trifluoromethyl)aniline. wikipedia.org

The synthesis of Fluazinam involves the coupling of 2-amino-3-chloro-5-trifluoromethylpyridine with 2,4-dichloro-3,5-dinitrobenzotrifluoride. google.comgoogle.com The key pyridine intermediate is prepared from precursors like 2,3-dichloro-5-(trifluoromethyl)pyridine (2,3,5-DCTF), not this compound. researchoutreach.org The final product's structure, containing a chlorine atom at the C3 position of the pyridine ring, precludes the use of the 2,6-dibromo analogue as a direct precursor.

Trifluoromethylpyridine derivatives are integral to many modern insecticides.

Sulfoxaflor: This insecticide targets sap-feeding insects. nih.gov Its synthesis involves intermediates such as 3-[1-(methylmercapto)ethyl]-6-(trifluoromethyl)pyridine, which is prepared from a 5-halogenated-2-trifluoromethylpyridine. researchoutreach.org While a 2,6-dibromo precursor is not typically cited, a related bromo-substituted pyridine could potentially serve in this role.

Flonicamid: A selective insecticide used against aphids, Flonicamid's synthesis starts from 4-trifluoromethylnicotinic acid. nih.govresearchgate.net This synthetic pathway does not involve this compound.

Chlorfluazuron: This compound is an insect growth regulator. Its synthesis originates from 2,3-dichloro-5-(trifluoromethyl)pyridine (2,3,5-DCTF), a chloro-analogue of the subject compound. researchoutreach.org

Pyridalyl: An insecticide effective against Lepidoptera and Thysanoptera pests, Pyridalyl contains a 3-[5-(trifluoromethyl)-2-pyridyloxy]propyl ether moiety. kaust.edu.sa The synthesis builds upon a 2-hydroxy-5-(trifluoromethyl)pyridine core, which is not directly derived from this compound.

Halogenated trifluoromethylpyridines are key building blocks for numerous herbicides.

Fluazifop-butyl: This post-emergence herbicide controls grass weeds in broad-leaved crops. wipo.int The pivotal intermediate for its synthesis is 2-chloro-5-(trifluoromethyl)pyridine (2,5-CTF), which provides the necessary 5-(trifluoromethyl)pyridin-2-yloxy core structure. nih.gov

Flazasulfuron: A sulfonylurea herbicide, Flazasulfuron is used to control grass and broad-leaved weeds. google.com Its synthesis begins with 3-picoline, which is converted into 2-chloro-3-(trifluoromethyl)pyridine (2,3-CTF) as the key fluorinated building block. researchoutreach.org The structural requirements of Flazasulfuron are not met by starting with this compound.

Intermediate in Pharmaceutical and Veterinary Chemical Synthesis

The 2-halo-3-(trifluoromethyl)pyridine scaffold is a valuable pharmacophore found in several pharmaceutical candidates due to the ability of the trifluoromethyl group to enhance properties like metabolic stability and binding affinity.

Tavapadon is a selective partial agonist for the dopamine (B1211576) D1/D5 receptors developed for the treatment of Parkinson's disease. Its chemical structure is 1,5-dimethyl-6-(2-methyl-4-{[3-(trifluoromethyl)pyridin-2-yl]oxy}phenyl)pyrimidine-2,4(1H,3H)-dione.

The key step in its synthesis is the formation of a diaryl ether bond between a phenol (B47542) and a 2-halo-3-(trifluoromethyl)pyridine via a nucleophilic aromatic substitution (SNAr) reaction. This compound possesses the required 2-bromo-3-(trifluoromethyl)pyridine (B70544) moiety for this transformation. The bromine at the C2 position can act as a leaving group when reacted with the phenolic partner under basic conditions. The bromine at the C6 position would likely remain intact during this step and could be removed in a subsequent dehalogenation step or used as a handle for further molecular modification. Therefore, this compound represents a plausible, if not the most commonly cited, starting material for the synthesis of Tavapadon and related CNS agents.

Contribution to Kinase Inhibitor Synthesis (e.g., Leniolisib)

While not a direct precursor in the most commonly cited synthetic routes, this compound represents a logical starting material for key intermediates in the synthesis of advanced kinase inhibitors like Leniolisib. Leniolisib is a selective phosphoinositide 3-kinase δ (PI3Kδ) inhibitor approved for the treatment of activated phosphoinositide 3-kinase delta syndrome (APDS). nih.govnih.gov

The documented synthesis of Leniolisib utilizes the key intermediate 5-bromo-2-methoxy-3-(trifluoromethyl)pyridine. nih.gov The synthesis of this intermediate can be readily envisioned starting from this compound. The pyridine ring is "electron-deficient" due to the electronegativity of the nitrogen atom and the potent electron-withdrawing effect of the trifluoromethyl group. This electronic nature activates the positions ortho and para to the nitrogen (the 2-, 4-, and 6-positions) for nucleophilic aromatic substitution (SNAr).

In this context, a selective nucleophilic substitution of one of the bromine atoms with a methoxide (B1231860) source (such as sodium methoxide) would yield the required monomethoxy intermediate. The bromine at the 2-position is typically more reactive towards nucleophiles, but reaction conditions can be optimized to favor substitution at the 6-position, or a subsequent re-bromination at the 5-position could be performed if needed. This strategic conversion underscores the utility of the dibrominated pyridine as a foundational scaffold for accessing the complex fragments required for modern targeted therapies.

Precursor for Receptor Antagonists (e.g., Relacorilant)

Relacorilant is a selective glucocorticoid receptor modulator investigated for the treatment of Cushing syndrome. nih.gov While trifluoromethylated pyridine scaffolds are prevalent in pharmaceutical agents due to their desirable physicochemical properties, a direct synthetic pathway to Relacorilant originating from this compound is not prominently documented in publicly available scientific literature. However, the versatility of this compound in palladium-catalyzed cross-coupling reactions makes it a plausible precursor for various receptor antagonists. The ability to sequentially and selectively replace the bromine atoms allows for the construction of the complex bi-aryl and hetero-aryl structures often found in potent and selective receptor modulators.

Synthesis of Bioactive Amine and Amide Derivatives

The presence of two bromine atoms makes this compound an excellent substrate for palladium-catalyzed C-N bond-forming reactions, most notably the Buchwald-Hartwig amination. wikipedia.orglibretexts.org This reaction allows for the coupling of aryl halides with a vast range of primary and secondary amines, providing direct access to substituted aminopyridines. organic-chemistry.org These products are themselves valuable intermediates or can be further functionalized to produce bioactive amide derivatives.

The differential reactivity of the bromine atoms can potentially be exploited to achieve selective mono-amination, followed by a different coupling reaction at the second bromine position, leading to dissymmetric substitution patterns. This sequential functionalization is a powerful strategy for building molecular complexity and generating libraries of compounds for biological screening. The resulting trifluoromethyl-substituted aminopyridine and amide derivatives are of significant interest in drug discovery, with analogous structures exhibiting a wide range of biological activities. jelsciences.com

| Reaction Type | Reagents | Product Class | Potential Bioactivity |

| Buchwald-Hartwig Amination | Primary/Secondary Amines, Pd catalyst, Ligand, Base | 2-Amino-6-bromo- or 2,6-Diaminopyridines | Kinase Inhibition, Receptor Modulation |

| Amide Coupling | Amides, Cu catalyst | 2-Amido-6-bromo- or 2,6-Diamidopyridines | Anticancer, Anti-inflammatory |

| Acylation of Amino Derivatives | Acyl Chlorides, Base | Pyridine-based Amides | Various Therapeutic Targets |

Applications in Materials Science and Ligand Design (e.g., metal complexes, fluorescent materials)

In materials science, this compound serves as a rigid scaffold for the construction of advanced functional materials. The 2,6-disubstitution pattern is particularly well-suited for creating bidentate or "pincer" type ligands for transition metal complexes. wikipedia.orgmdpi.com

Through palladium-catalyzed cross-coupling reactions such as the Suzuki-Miyaura coupling (with boronic acids) or Sonogashira coupling (with terminal alkynes), the bromine atoms can be replaced with aryl, heteroaryl, or alkynyl groups. beilstein-journals.orgkaust.edu.samdpi.com This methodology allows for the synthesis of extended π-conjugated systems.

Ligand Design for Metal Complexes: The introduction of coordinating groups (such as other pyridine or pyrazole (B372694) moieties) at the 2- and 6-positions yields ligands capable of binding to metal ions. mdpi.comresearchgate.netnih.gov These resulting metal complexes are studied for their catalytic activity, photophysical properties, and potential as sensing materials.

Fluorescent Materials: The creation of extended, rigid, conjugated molecules through coupling reactions can lead to compounds with interesting photoluminescent properties. researchgate.net The trifluoromethyl group can further tune these properties by altering the electronic structure of the molecule. Such materials have potential applications in organic light-emitting diodes (OLEDs), chemical sensors, and biological imaging. nih.govunito.it

| Synthetic Strategy | Coupled Fragment | Resulting Structure | Application Area |

| Suzuki Coupling | (Hetero)aryl Boronic Acids | 2,6-Diarylpyridines | Ligands, Fluorescent Probes |

| Sonogashira Coupling | Terminal Alkynes | 2,6-Dialkynylpyridines | Conjugated Polymers, Molecular Wires |

| Stille Coupling | Organostannanes | 2,6-Di-substituted Pyridines | Organic Electronics |

| Cyclization Reactions | Bifunctional Reagents | Fused Polycyclic Systems | Dyes, Semiconductors |

Development of Sustainable and Green Chemistry Approaches in its Synthesis and Utilization

The principles of green chemistry are increasingly being applied to the synthesis and functionalization of heterocyclic compounds to minimize environmental impact and enhance safety. nih.govacs.org While specific studies on the green synthesis of this compound are not widely reported, general sustainable methodologies for pyridine synthesis and functionalization are highly relevant.

Key areas for green chemistry development include:

Catalysis: Utilizing highly efficient and recyclable catalysts for the cross-coupling reactions (e.g., Suzuki, Buchwald-Hartwig) that utilize the dibromo-pyridine substrate is a primary green approach. This reduces metal waste and often allows for milder reaction conditions.

Flow Chemistry: Performing the synthesis or subsequent functionalization of the pyridine core in continuous flow microreactors offers significant advantages in terms of safety, efficiency, and scalability. mdpi.comresearchgate.netresearchgate.net Flow chemistry allows for precise control over reaction parameters, minimizes reaction volumes, and can enable the safe handling of hazardous reagents or intermediates.

Alternative Solvents and Reaction Conditions: The development of synthetic protocols that use greener solvents (e.g., water, ethanol, or supercritical CO₂) or even solvent-free conditions is a major goal. acs.orgrsc.org Microwave-assisted synthesis is another technique that can dramatically reduce reaction times and energy consumption. nih.gov The application of these modern synthetic technologies to the utilization of this compound is an active area of research aimed at making the production of valuable downstream products more sustainable. rsc.org

Future Research Directions and Outlook

Discovery of Novel and More Efficient Synthetic Routes

The industrial viability and laboratory utility of 2,6-Dibromo-3-(trifluoromethyl)pyridine are fundamentally linked to the efficiency and accessibility of its synthesis. Current synthetic strategies for related trifluoromethylpyridines (TFMPs) often rely on multi-step processes, such as the chlorine/fluorine exchange of trichloromethylpyridine precursors or the cyclocondensation of trifluoromethyl-containing building blocks. nih.govresearchoutreach.org

Future research will likely prioritize the development of more streamlined and sustainable synthetic routes. Key areas of exploration may include:

Domino or Tandem Reactions: Designing a one-pot synthesis that combines multiple bond-forming events to construct the polysubstituted pyridine (B92270) ring, thereby reducing step count, solvent waste, and purification efforts. A potential strategy could involve a tandem C-F bond cleavage protocol, which has been shown to be effective for producing other polysubstituted trifluoromethyl pyridines under metal-free conditions. nih.gov

Late-Stage Functionalization: Investigating methods for the direct dibromination and trifluoromethylation of pyridine scaffolds. While challenging due to regioselectivity issues, success in this area would provide rapid access to the target compound from simpler starting materials.

Flow Chemistry: Adapting existing syntheses to continuous flow reactors. This technology can enhance safety, improve reaction control, and allow for easier scalability compared to traditional batch processing. nih.gov

Biocatalysis: Exploring enzymatic pathways for the synthesis of pyridine derivatives, offering a greener alternative to traditional organic synthesis protocols.

Expansion of Reactivity Profiles for Diverse Functionalization

The two bromine atoms on the pyridine ring are prime handles for introducing molecular diversity. The electron-deficient nature of the pyridine ring, amplified by the trifluoromethyl group, makes these positions highly susceptible to a variety of cross-coupling reactions.

Future research will focus on systematically expanding the scope of these transformations:

Selective Cross-Coupling Reactions: A major challenge and opportunity lie in achieving selective mono- or di-functionalization at the C2 and C6 positions. Future work will involve fine-tuning catalyst systems (e.g., palladium complexes with specific ligands) and reaction conditions to control whether one or both bromine atoms react. nih.govacs.org This would allow for the stepwise and controlled synthesis of unsymmetrical 2,6-disubstituted pyridine derivatives.

Diverse Coupling Partners: While Suzuki-Miyaura (C-C bond formation) and Buchwald-Hartwig (C-N bond formation) couplings are well-established, future studies will broaden the range of coupling partners. acs.orgwikipedia.org This includes exploring Sonogashira (C-C triple bond), Negishi (organozinc), and Stille (organotin) reactions to install a wide array of functional groups, from alkynes to complex alkyl chains. nih.govbeilstein-journals.org

C-H Borylation and Functionalization: A frontier in pyridine chemistry is the direct functionalization of C-H bonds. nih.govresearchgate.net Research into iridium-catalyzed C-H borylation could unlock the C4 and C5 positions of the this compound ring for further modification. digitellinc.comacs.orgnih.gov This would provide a powerful tool for creating tetra-substituted pyridines, a class of molecules that is otherwise difficult to access.

Interactive Table: Potential Cross-Coupling Reactions for Functionalization

| Reaction Name | Bond Formed | Reagent Type | Potential Outcome |

| Suzuki-Miyaura | C-C | Boronic Acids/Esters | Attachment of aryl, heteroaryl, or vinyl groups. |

| Buchwald-Hartwig | C-N | Amines | Synthesis of aminopyridine derivatives. acs.org |

| Sonogashira | C-C (alkyne) | Terminal Alkynes | Introduction of alkynyl moieties. |

| Heck | C-C (alkene) | Alkenes | Formation of vinylpyridine derivatives. |

| Stille | C-C | Organostannanes | Versatile C-C bond formation with stable reagents. |

| Negishi | C-C | Organozinc Reagents | High reactivity for forming C-C bonds. nih.gov |

Development of Asymmetric Synthetic Strategies Utilizing the Compound

Chiral pyridine-containing molecules are of immense interest, particularly in medicinal chemistry. While this compound is itself achiral, it can serve as a rigid scaffold for the synthesis of chiral molecules.

Future research in this domain will likely proceed in two main directions:

Use as a Prochiral Substrate: After selective mono-functionalization (as described in 7.2), the resulting derivative can be used in an asymmetric reaction. For example, a second cross-coupling reaction could be performed using a chiral catalyst to generate atropisomers if bulky groups are introduced at the C2 and C6 positions.

Incorporation into Chiral Ligands: The compound can be elaborated into novel chiral ligands for asymmetric catalysis. For instance, the bromine atoms could be replaced with chiral phosphine (B1218219) or oxazoline (B21484) groups. The trifluoromethyl group would provide unique electronic properties to the resulting ligand, potentially influencing the stereochemical outcome of catalytic reactions. nih.gov Research indicates that pyridine-oxazoline (PyOx) type ligands featuring trifluoromethyl groups are highly effective in asymmetric catalysis. nih.gov

Advanced Computational Design and Prediction of Novel Derivatives

Computational chemistry is an increasingly powerful tool for accelerating materials and drug discovery. For a versatile building block like this compound, computational methods will be indispensable for navigating the vast chemical space of its potential derivatives.

Future research will leverage computational modeling for:

Predicting Reactivity and Regioselectivity: Using Density Functional Theory (DFT) and other methods to model reaction pathways for cross-coupling and C-H functionalization reactions. This can help predict which position on the ring is most likely to react under specific conditions, saving significant laboratory time and resources. nih.gov

Designing Molecules with Target Properties: In silico screening of virtual libraries of derivatives for specific applications. For example, thousands of potential derivatives could be computationally docked into the active site of a therapeutic protein target to identify promising drug candidates before they are ever synthesized. nih.gov

Understanding Molecular Interactions: Computational studies can shed light on how the trifluoromethyl group and halogen atoms influence non-covalent interactions, which are crucial for ligand-receptor binding in biological systems and for controlling the packing of molecules in organic materials. researchgate.netnih.gov

Exploration of Emerging Applications in Interdisciplinary Fields

The unique combination of substituents in this compound suggests its potential utility in a range of scientific disciplines beyond traditional organic synthesis.

Future outlooks for applications include:

Medicinal Chemistry: Trifluoromethylpyridine (TFMP) motifs are key components in numerous approved pharmaceuticals and agrochemicals. nih.gov The trifluoromethyl group can enhance metabolic stability, binding affinity, and lipophilicity. researchoutreach.org Future work will involve synthesizing derivatives of this compound as core scaffolds for new therapeutic agents, targeting areas such as oncology, neuroscience, and infectious diseases.

Agrochemicals: Many modern herbicides, fungicides, and insecticides incorporate the TFMP structure. nih.govresearchoutreach.org The dibromo functionality allows for the introduction of two different toxico-pharmacophores, potentially leading to dual-action pesticides with novel modes of action.

Materials Science: Highly halogenated and fluorinated aromatic compounds are building blocks for high-performance polymers and functional materials. mdpi.com Derivatives of this compound could be explored for applications in organic electronics (e.g., organic light-emitting diodes or OLEDs), flame retardants, or advanced polymers with high thermal stability and chemical resistance.

Q & A

Q. Table 1: Synthetic Optimization Parameters

| Parameter | Optimal Condition | Impact on Yield |

|---|---|---|

| Bromination Catalyst | FeBr₃ (0.1 equiv) | +25% efficiency |

| Coupling Temperature | 70°C | Reduces side products |

| Solvent System | THF/DMF (3:1) | Enhances solubility |

Basic: How can structural characterization of this compound be performed to confirm regiochemistry?

Methodological Answer:

- NMR Spectroscopy :

- ¹H NMR : Absence of aromatic protons confirms full bromination at 2- and 6-positions.

- ¹³C NMR : Peaks at ~150 ppm indicate CF₃ group attachment; Br-induced deshielding confirms substitution pattern .

- X-ray Crystallography : Resolves spatial arrangement of Br and CF₃ groups, critical for verifying regiochemistry .

- Mass Spectrometry (HRMS) : Matches molecular ion peaks to theoretical [M+H]⁺ (e.g., C₇H₃Br₂F₃N⁺ = 320.86 g/mol) .

Advanced: How do substituent positions (Br vs. CF₃) influence the compound’s bioactivity in enzyme inhibition studies?

Methodological Answer:

- Structure-Activity Relationship (SAR) :

- C2/C6 Bromination : Enhances steric bulk, improving binding to hydrophobic enzyme pockets (e.g., CYP1B1 inhibition in cancer studies). Replacing Br with smaller groups (e.g., F) reduces IC₅₀ values by 7.5-fold .

- CF₃ at C3 : Increases electron-withdrawing effects, stabilizing enzyme-inhibitor complexes via dipole interactions. Activity drops if CF₃ is replaced with electron-donating groups (e.g., -OCH₃) .

- Experimental Design :

- Use ERAD (Ethoxyresorufin-O-deethylase) assays to quantify CYP1B1 inhibition.

- Compare IC₅₀ values across analogs (e.g., 2,6-dibromo vs. 2-bromo-6-chloro derivatives) .

Q. Table 2: Substituent Effects on CYP1B1 Inhibition

| Compound | IC₅₀ (μM) | Relative Potency |

|---|---|---|

| 2,6-Dibromo-3-CF₃-pyridine | 0.011 | 1.0x (reference) |

| 2-Bromo-6-Cl-3-CF₃-pyridine | 0.085 | 0.13x |

| 2,6-DiF-3-CF₃-pyridine | 0.62 | 0.018x |

Advanced: What computational methods predict the interaction of this compound with biological targets?

Methodological Answer:

- Docking Studies (AutoDock/Vina) :

- Model the compound into the CYP1B1 active site (PDB: 3PM0). The CF₃ group forms hydrogen bonds with Thr334, while Br atoms occupy hydrophobic subpockets .

- DFT Calculations :

- Analyze frontier molecular orbitals (HOMO/LUMO) to assess charge transfer. Lower HOMO-LUMO gaps (e.g., 4.2 eV) correlate with stronger enzyme interactions .

- MD Simulations :

- Run 100 ns trajectories to evaluate binding stability. RMSD < 2.0 Å indicates robust target engagement .

Basic: What safety precautions are advised when handling this compound?

Methodological Answer:

- PPE Requirements : Wear nitrile gloves, goggles, and lab coats. Use fume hoods for synthesis steps .

- Spill Management : Neutralize with sodium bicarbonate, then adsorb with vermiculite. Avoid aqueous rinses to prevent halogenated byproduct formation .

- First Aid : For inhalation, move to fresh air; for skin contact, wash with soap/water for 15 minutes. Seek medical evaluation for persistent symptoms .

Advanced: How can metabolic stability of this compound be improved for in vivo studies?

Methodological Answer:

- Structural Modifications :

- Formulation Strategies :

- Use PEGylated liposomes to prolong plasma half-life.

- Conduct pharmacokinetic assays in rodent models to monitor Cmax and AUC .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.